(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C18H18FNO2. This compound is characterized by the presence of a pyrrolidine ring substituted with a benzyl group and a fluorophenyl group. It is a solid compound with a melting point of approximately 147-149°C and is soluble in most organic solvents. This compound has significant applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid can be achieved through several chemical routes. One common method involves the reaction of pyrrolidine with fluorostyryl carboxylic acid. The reaction typically requires a suitable solvent and a catalyst to facilitate the condensation reaction. The choice of solvent and catalyst can significantly affect the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale chemical synthesis. The process may include steps such as the purification of raw materials, optimization of reaction conditions, and the use of advanced techniques like chromatography for product isolation and purification. The goal is to achieve high efficiency and cost-effectiveness while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.
Scientific Research Applications
(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of various organic compounds, including pesticides and dyes.
Mechanism of Action
The mechanism of action of (3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid: This compound lacks the benzyl group present in (3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid.
3-(4-fluorophenyl)pyrrolidine: This compound lacks both the benzyl group and the carboxylic acid group.
Uniqueness
The presence of both the benzyl group and the fluorophenyl group in this compound contributes to its unique chemical properties and potential applications. The combination of these functional groups can enhance the compound’s biological activity and its ability to interact with specific molecular targets.
Properties
IUPAC Name |
(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-15-8-6-14(7-9-15)16-11-20(12-17(16)18(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,21,22)/t16-,17+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJFFDZRBFEUPB-DLBZAZTESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513048 |
Source
|
Record name | (3S,4R)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80909-49-5 |
Source
|
Record name | (3S,4R)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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